Methyl 2,2-diphenylcyclopropanecarboxylate

Description

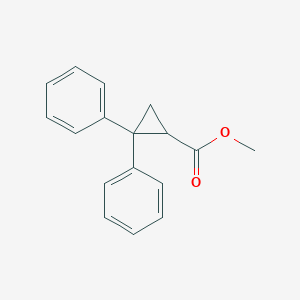

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-diphenylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-19-16(18)15-12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCBDWDNFBAQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298336 | |

| Record name | methyl 2,2-diphenylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19179-60-3 | |

| Record name | NSC122598 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,2-diphenylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of Methyl 2,2-diphenylcyclopropanecarboxylate"

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,2-diphenylcyclopropanecarboxylate

Foreword: The Significance of the Diphenylcyclopropane Moiety

The 2,2-diphenylcyclopropane scaffold is a privileged structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional nature allows for precise positioning of the two phenyl groups, influencing steric interactions and conformational preferences of molecules in which it is embedded. The corresponding carboxylic acid, 2,2-diphenylcyclopropanecarboxylic acid, serves as a key intermediate in the synthesis of pharmaceuticals such as Cibenzoline, an antiarrhythmic agent.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of its methyl ester, Methyl 2,2-diphenylcyclopropanecarboxylate, offering field-proven insights for researchers in organic synthesis and drug development.

Part 1: Strategic Approaches to Synthesis

The synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate can be approached via two primary, reliable strategies: direct catalytic cyclopropanation or a two-step sequence involving the formation and subsequent esterification of the corresponding carboxylic acid. The choice of method often depends on the availability of starting materials, scale, and desired purity profile.

Method 1: Direct Rhodium(II)-Catalyzed Cyclopropanation (Recommended)

This is the most elegant and efficient route, involving a one-step reaction between an alkene and a diazo compound. The causality behind this choice lies in the high efficiency and stereochemical control offered by rhodium(II) catalysts.[2][3][4]

Mechanism Rationale: The reaction proceeds through the formation of a rhodium carbene intermediate from the reaction of Rh₂(OAc)₄ with methyl diazoacetate. This electrophilic carbene is then transferred to the electron-rich double bond of 1,1-diphenylethylene in a concerted fashion, minimizing side reactions and leading to high yields of the desired cyclopropane.

Method 2: Two-Step Synthesis via Esterification

Esterification Rationale: While classic Fischer esterification (refluxing in methanol with a strong acid catalyst like H₂SO₄) is feasible, it is reversible and requires forcing conditions.[6] A more reliable and high-yielding laboratory-scale method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7] This reaction is irreversible, proceeds at room temperature, and is tolerant of a wide range of functional groups.

Part 2: Experimental Protocols & Workflow

The following protocols are designed to be self-validating, with clear steps for reaction, workup, and purification.

Protocol 1: Direct Catalytic Cyclopropanation

Materials

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| 1,1-Diphenylethylene | 180.25 | 5.00 g | 27.7 mmol |

| Rhodium(II) acetate dimer | 442.1 | 61 mg | 0.138 mmol |

| Methyl diazoacetate | 100.08 | 3.33 g | 33.3 mmol |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,1-diphenylethylene and rhodium(II) acetate dimer. Add 50 mL of dry DCM to dissolve the solids. The solution should be green.

-

Diazo Addition: Dissolve methyl diazoacetate in 50 mL of dry DCM in a dropping funnel. Add the diazo solution dropwise to the stirring reaction mixture over 2-3 hours at room temperature. Causality Note: Slow addition is critical to maintain a low concentration of the diazo compound, preventing its dimerization and ensuring the catalytic cycle proceeds efficiently. Vigorous nitrogen evolution will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours or until the starting alkene is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture, and filter it through a short plug of silica gel or celite to remove the rhodium catalyst. Rinse the plug with additional DCM.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to afford Methyl 2,2-diphenylcyclopropanecarboxylate as a white solid.

Protocol 2: Esterification of 2,2-Diphenylcyclopropanecarboxylic Acid

Materials

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| 2,2-Diphenylcyclopropanecarboxylic acid | 238.28 | 2.00 g | 8.39 mmol |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.91 g | 9.23 mmol |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 103 mg | 0.84 mmol |

| Methanol | 32.04 | ~5 mL | Excess |

| Dichloromethane (DCM) | - | 50 mL | - |

Procedure:

-

Setup: In a 100 mL round-bottom flask, dissolve 2,2-diphenylcyclopropanecarboxylic acid and DMAP in 50 mL of dry DCM.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add methanol, followed by the slow, portion-wise addition of DCC.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via column chromatography as described in Protocol 1.

Part 3: Comprehensive Characterization

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques provides a self-validating system of analysis.

Expected Spectroscopic Data

| Technique | Signal / Peak | Assignment & Rationale |

|---|---|---|

| ¹H NMR | ~7.4-7.1 ppm (m, 10H) | Aromatic protons of the two phenyl groups. |

| (CDCl₃, 400 MHz) | ~3.5 ppm (s, 3H) | Methyl ester (-OCH₃) protons. |

| ~2.8 ppm (dd, 1H) | Methine proton (-CH) on the cyclopropane ring. | |

| ~1.9 & 1.6 ppm (m, 2H) | Diastereotopic methylene protons (-CH₂) on the cyclopropane ring. Their distinct chemical shifts and complex splitting arise from the chiral center at C1.[8] | |

| ¹³C NMR | ~173 ppm | Ester carbonyl carbon (C=O). |

| (CDCl₃, 100 MHz) | ~142, 128, 127, 126 ppm | Aromatic carbons. |

| ~52 ppm | Methyl ester carbon (-OCH₃). | |

| ~38 ppm | Quaternary cyclopropane carbon (CPh₂). | |

| ~32 ppm | Methine cyclopropane carbon (-CH). | |

| ~20 ppm | Methylene cyclopropane carbon (-CH₂). | |

| IR | ~3060, 3030 cm⁻¹ | Aromatic C-H stretch. |

| (Thin Film) | ~2950 cm⁻¹ | Aliphatic C-H stretch. |

| ~1725-1735 cm⁻¹ | Strong C=O stretch, characteristic of an ester.[9] | |

| ~1600, 1495 cm⁻¹ | Aromatic C=C stretches. | |

| ~1160-1190 cm⁻¹ | C-O stretch of the ester. | |

| MS (EI) | m/z 252 [M]⁺ | Molecular ion peak. |

| m/z 221 [M-OCH₃]⁺ | Loss of the methoxy radical. | |

| m/z 193 [M-COOCH₃]⁺ | Loss of the carbomethoxy radical, often a prominent peak. | |

| m/z 165 | Loss of C₆H₅, followed by rearrangement. |

| | m/z 91 [C₇H₇]⁺ | Tropylium ion, characteristic of compounds with benzyl groups. |

Safety & Handling

-

Methyl diazoacetate is toxic, explosive, and a potential sensitizer. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Avoid contact with metal spatulas or ground glass joints.

-

Rhodium(II) acetate dimer is a heavy metal catalyst and should be handled with care.

-

DCC is a potent skin sensitizer and should be handled only with gloves.

-

Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are required at all times.

Conclusion

This guide outlines robust and reproducible methods for the synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate. The direct rhodium-catalyzed cyclopropanation is presented as the preferred method due to its efficiency and atom economy. Detailed characterization protocols provide a clear framework for product validation, ensuring the high purity required for subsequent applications in research and development. The insights into the causality of experimental choices aim to empower scientists to not only replicate these procedures but also to adapt and troubleshoot them effectively in their own laboratories.

References

-

PubChem. (n.d.). 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. In NMR Spectra and Molecular Structure. Springer.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0204361). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059814). Retrieved from [Link]

-

ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Retrieved from [Link]

-

Mol-Instincts. (n.d.). methyl 2,2-diphenylcyclopropanecarboxylate. Retrieved from [Link]

-

Wang, Z., et al. (2010). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Retrieved from [Link]

-

Molchanov, A. P., et al. (2013). Methyl (E)-2-(2-Phenylcyclopropylidene)acetate: Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. Russian Journal of Organic Chemistry, 49, 530–534. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Diphenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Davies, H. M. L., & Guptill, D. M. (2013). Rhodium(II)-Catalyzed Stereoselective Synthesis of Allylsilanes. Organic Letters, 15(22), 5898–5901. Retrieved from [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Retrieved from [Link]

- Google Patents. (n.d.). CN111499508B - Preparation method of methyl cyclopropanecarboxylate.

-

Funes-Ardoiz, I., et al. (2020). Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. Organic Process Research & Development, 24(9), 1776–1782. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Chemguide. (n.d.). Esterification of carboxylic acids. Retrieved from [Link]

-

Morandi, B., & Carreira, E. M. (2011). Rhodium catalysed enantioselective synthesis of mono-(halo)-methyl-cyclopropanes. Organic & Biomolecular Chemistry, 9, 2634-2636. Retrieved from [Link]

-

NIST. (n.d.). Methyl cyclopentanecarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

-

Takayama, M., et al. (2022). Identification of complementary McLafferty rearrangement ions. researchmap. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Esterification of Carboxylic Acids. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Larionov, E., et al. (2019). Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. The Journal of Organic Chemistry, 84(15), 9409–9423. Retrieved from [Link]

-

Yoon, C. N., et al. (1990). Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. Journal of Analytical Toxicology, 14(2), 96-101. Retrieved from [Link]

-

Lindsay, V. N. G., & Davies, H. M. L. (2013). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC. Retrieved from [Link]

Sources

- 1. 2,2-DIPHENYL-CYCLOPROPANECARBOXYLIC ACID | 7150-12-1 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Rhodium catalysed enantioselective synthesis of mono-(halo)-methyl-cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. 2,2-Diphenylcyclopropanecarboxylic acid | C16H14O2 | CID 98071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

"physical and chemical properties of Methyl 2,2-diphenylcyclopropanecarboxylate"

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2,2-diphenylcyclopropanecarboxylate, a unique molecule characterized by a strained cyclopropane ring flanked by two phenyl groups and a methyl ester functionality. This document synthesizes available data on its structure, and computed physicochemical properties. We delve into its synthesis, spectroscopic signature, and predicted reactivity, offering insights grounded in established chemical principles. This guide is intended to serve as a foundational resource for researchers exploring the potential applications of this and related compounds in medicinal chemistry and materials science, where the rigid cyclopropane scaffold can impart valuable conformational constraints and metabolic stability.

Introduction

Methyl 2,2-diphenylcyclopropanecarboxylate (MDCP) is a fine chemical intermediate whose structural complexity offers intriguing possibilities in various fields of chemical research. The presence of a highly substituted cyclopropane ring, a known pharmacophore that can enhance metabolic stability and binding affinity, makes this compound and its derivatives of particular interest in drug discovery. The gem-diphenyl substitution on the cyclopropane ring introduces significant steric bulk and electronic effects, influencing the molecule's conformation and reactivity. This guide aims to consolidate the known and predicted properties of MDCP, providing a technical resource for scientists working with this and structurally similar molecules.

Molecular Structure and Identifiers

The fundamental architecture of Methyl 2,2-diphenylcyclopropanecarboxylate is defined by a three-membered carbocyclic ring substituted with two phenyl groups at the C2 position and a carboxylate methyl ester at the C1 position.

Systematic Name: Methyl 2,2-diphenylcyclopropane-1-carboxylate

Molecular Formula: C₁₇H₁₆O₂

Molecular Weight: 252.31 g/mol [1]

Chemical Structure:

Caption: 2D representation of Methyl 2,2-diphenylcyclopropanecarboxylate.

Physicochemical Properties

Experimental data on the physical properties of Methyl 2,2-diphenylcyclopropanecarboxylate is not widely available in the public domain. The information presented here is a combination of data from safety data sheets and computed values.

| Property | Value | Source |

| Molecular Weight | 252.313 g/mol | [2] |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Density | Not available | [4] |

| Calculated XLogP3 | 3.7 | [1] |

Solubility: While specific solubility data is not available, based on its structure (a non-polar hydrocarbon backbone with an ester group), it is predicted to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in water is expected to be low.

Synthesis

The primary synthetic route to Methyl 2,2-diphenylcyclopropanecarboxylate reported in the literature involves the reaction of a carbene or carbenoid with an appropriately substituted alkene. A key reference points to its synthesis in The Journal of Organic Chemistry, 28, p. 2887, 1963.[4] While the full experimental details from this source could not be retrieved, a general and plausible synthetic workflow is outlined below.

Conceptual Synthetic Workflow: Cyclopropanation

A common and effective method for the synthesis of cyclopropanes is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst (e.g., copper or rhodium complexes). For Methyl 2,2-diphenylcyclopropanecarboxylate, the logical precursors would be 1,1-diphenylethylene and a source of the methoxycarbonylcarbene, such as methyl diazoacetate.

Caption: Conceptual workflow for the synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate via catalytic cyclopropanation.

Exemplary Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on established cyclopropanation reactions.

-

Reaction Setup: To a solution of 1,1-diphenylethylene in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a transition metal catalyst (e.g., copper(I) trifluoromethanesulfonate benzene complex or rhodium(II) acetate dimer).

-

Reagent Addition: Slowly add a solution of methyl diazoacetate in the same solvent to the reaction mixture at a controlled temperature (often room temperature or slightly elevated). The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mixture and filter it through a pad of celite or silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2,2-diphenylcyclopropanecarboxylate.

-

Characterization: Characterize the final product by spectroscopic methods (NMR, IR, MS) and compare the data with expected values.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

-

Aromatic Protons (Ar-H): Multiplets in the range of δ 7.20-7.50 ppm, corresponding to the ten protons of the two phenyl groups.

-

Methoxyl Protons (-OCH₃): A singlet at approximately δ 3.60-3.80 ppm.

-

Cyclopropane Protons (-CH- and -CH₂-): The protons on the cyclopropane ring would appear as a complex set of multiplets in the upfield region, likely between δ 1.50 and 2.50 ppm. The geminal and vicinal coupling constants would be characteristic of a strained three-membered ring.

13C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals between δ 125 and 145 ppm. The quaternary carbons to which the phenyl groups are attached would likely be in the δ 140-145 ppm range.

-

Methoxyl Carbon (-OCH₃): A signal around δ 51-53 ppm.

-

Cyclopropane Carbons: The carbons of the cyclopropane ring would resonate in the upfield region. The quaternary C2 carbon bearing the phenyl groups would be expected around δ 35-45 ppm, while the C1 and C3 carbons would appear at approximately δ 20-35 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong, characteristic absorption band in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): Strong bands in the fingerprint region, typically around 1250-1100 cm⁻¹.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 252.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 221, or the loss of the methoxycarbonyl group (-COOCH₃, m/z = 59) to give a fragment at m/z = 193. Rearrangements involving the phenyl groups and the cyclopropane ring are also possible.

Chemical Reactivity

The chemical reactivity of Methyl 2,2-diphenylcyclopropanecarboxylate is dictated by the interplay of its three key structural features: the ester group, the phenyl groups, and the strained cyclopropane ring.

Reactions of the Ester Group

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2,2-diphenylcyclopropanecarboxylic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide in a mixture of water and a co-solvent like methanol or ethanol, followed by acidic workup, is a common method.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (2,2-diphenylcyclopropyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Reactivity of the Cyclopropane Ring

The cyclopropane ring in MDCP is sterically hindered by the two phenyl groups. However, the presence of the electron-withdrawing ester group can activate the ring towards nucleophilic attack, leading to ring-opening reactions. The regioselectivity of such reactions would be influenced by the steric environment and the electronic nature of the attacking nucleophile.

Safety and Handling

Detailed toxicological data for Methyl 2,2-diphenylcyclopropanecarboxylate is not available.[2] As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal procedures, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.[2]

Potential Applications

While specific applications of Methyl 2,2-diphenylcyclopropanecarboxylate are not extensively documented, its structural motifs suggest potential utility in several areas:

-

Medicinal Chemistry: The 2,2-diphenylcyclopropane scaffold can serve as a rigid and metabolically stable core for the design of novel therapeutic agents. The phenyl groups can be further functionalized to modulate activity and selectivity.

-

Materials Science: The rigid structure and aromatic functionalities could make it a candidate for incorporation into polymers or other materials where specific conformational properties are desired.

-

Asymmetric Synthesis: The cyclopropane ring introduces chirality, and resolution of the enantiomers or asymmetric synthesis could provide valuable building blocks for chiral ligands or catalysts.

Conclusion

Methyl 2,2-diphenylcyclopropanecarboxylate is a molecule with interesting and underexplored chemical properties. This guide has consolidated the available information on its structure, synthesis, and predicted reactivity and spectroscopic characteristics. While there is a notable lack of comprehensive experimental data in the public domain, the foundational information provided here serves as a valuable starting point for researchers interested in exploring the potential of this and related compounds in various scientific disciplines. Further experimental investigation is warranted to fully elucidate its physicochemical properties and unlock its potential in synthetic and applied chemistry.

References

-

(Note: This is a general link to the journal as the specific article details were not fully available from the search snippets).

-

(Note: This reference is for the corresponding carboxylic acid, but provides relevant computed data).

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2,2-diphenylcyclopropanecarboxylate

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 2,2-diphenylcyclopropanecarboxylate, a molecule of significant interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and characterization of this compound.

Introduction

Methyl 2,2-diphenylcyclopropanecarboxylate possesses a unique strained three-membered ring system substituted with two phenyl groups and a methyl carboxylate moiety. This distinct architecture imparts specific spectroscopic signatures that are crucial for its unambiguous identification and characterization. Understanding these spectroscopic properties is paramount for researchers working with this and related cyclopropane derivatives. This guide will delve into the principles behind the spectroscopic analysis, detail the expected experimental outcomes, and provide a logical framework for data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2,2-diphenylcyclopropanecarboxylate, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The proton NMR spectrum of Methyl 2,2-diphenylcyclopropanecarboxylate is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons of the ester, and the diastereotopic methylene protons of the cyclopropane ring.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.4 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~ 3.6 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~ 1.8 | Doublet | 1H | Cyclopropyl CH₂ (diastereotopic) |

| ~ 1.4 | Doublet | 1H | Cyclopropyl CH₂ (diastereotopic) |

Interpretation and Rationale:

-

Aromatic Protons (δ 7.1 - 7.4): The ten protons of the two phenyl groups will resonate in the typical aromatic region. The overlapping signals will likely appear as a complex multiplet.

-

Methoxy Protons (δ ~3.6): The three protons of the methyl ester group are chemically equivalent and not coupled to any other protons, thus they will appear as a sharp singlet.

-

Cyclopropyl Methylene Protons (δ ~1.8 and ~1.4): The two protons on the C3 carbon of the cyclopropane ring are diastereotopic due to the chiral center at C1. This means they are in different chemical environments and will have different chemical shifts. They will appear as two separate signals, each split into a doublet by the other proton (geminal coupling). The upfield chemical shift of these protons compared to typical acyclic methylene protons is a characteristic feature of the shielding effect of the cyclopropane ring current.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172 | Carbonyl carbon (C=O) |

| ~ 140 | Aromatic quaternary carbons (C-ipso) |

| ~ 126 - 129 | Aromatic CH carbons |

| ~ 52 | Methoxy carbon (-OCH₃) |

| ~ 35 | Quaternary cyclopropyl carbon (C2) |

| ~ 30 | Tertiary cyclopropyl carbon (C1) |

| ~ 18 | Methylene cyclopropyl carbon (C3) |

Interpretation and Rationale:

-

Carbonyl Carbon (δ ~172): The ester carbonyl carbon is significantly deshielded and will appear at a characteristic downfield chemical shift.

-

Aromatic Carbons (δ ~126 - 140): The phenyl group carbons will resonate in the aromatic region. The quaternary ipso-carbons (attached to the cyclopropane ring) will be at the downfield end of this range, while the protonated aromatic carbons will appear between δ 126 and 129 ppm.

-

Methoxy Carbon (δ ~52): The carbon of the methyl ester group will appear in the typical range for an oxygen-attached sp³ hybridized carbon.

-

Cyclopropyl Carbons (δ ~18 - 35): The carbons of the cyclopropane ring are characteristically shielded and appear at unusually high field for saturated carbons. The quaternary carbon (C2) bearing the two phenyl groups will be the most deshielded of the ring carbons. The tertiary carbon (C1) attached to the ester group will be at an intermediate shift, and the methylene carbon (C3) will be the most shielded.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2,2-diphenylcyclopropanecarboxylate will be dominated by absorptions from the ester group and the aromatic rings.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 - 3030 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch (methoxy) |

| ~ 1730 | Strong, Sharp | C=O stretch (ester) |

| ~ 1600, 1495 | Medium to Weak | Aromatic C=C stretch |

| ~ 1250 - 1150 | Strong | C-O stretch (ester) |

| ~ 750, 700 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Interpretation and Rationale:

-

Aromatic and Aliphatic C-H Stretches: The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) is expected.

-

Carbonyl Stretch (C=O): A strong and sharp absorption band around 1730 cm⁻¹ is the most characteristic feature of the ester functional group.

-

Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the phenyl rings.

-

C-O Stretch: A strong band in the 1250-1150 cm⁻¹ region corresponds to the stretching vibration of the C-O single bond of the ester.

-

Aromatic C-H Bends: Strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ range are characteristic of out-of-plane C-H bending for monosubstituted benzene rings.

Experimental Workflow for IR Spectroscopy

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometry Data

| m/z | Proposed Fragment |

| 252 | [M]⁺ (Molecular Ion) |

| 193 | [M - COOCH₃]⁺ |

| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) |

| 115 | [C₉H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium cation) |

Interpretation and Rationale:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₇H₁₆O₂), which is 252 g/mol .

-

Loss of the Ester Group ([M - COOCH₃]⁺): A common fragmentation pathway for esters is the loss of the alkoxycarbonyl group, leading to a fragment at m/z 193.

-

Rearrangement to Fluorenyl Cation ([C₁₃H₉]⁺): Phenyl-substituted cyclopropanes are known to undergo rearrangement upon ionization, and a prominent peak at m/z 165, corresponding to the stable fluorenyl cation, is often observed.

-

Further Fragmentation: Other significant peaks at m/z 115 and 91 (tropylium cation) would arise from further fragmentation of the aromatic portions of the molecule.

Experimental Workflow for Mass Spectrometry

Caption: Workflow for mass spectrometric analysis.

Conclusion

The comprehensive spectroscopic analysis of Methyl 2,2-diphenylcyclopropanecarboxylate, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. The characteristic upfield shifts of the cyclopropyl protons and carbons in NMR, the strong carbonyl absorption in IR, and the predictable fragmentation pattern in MS collectively offer a unique spectroscopic fingerprint for this molecule. This guide provides the foundational knowledge and expected data for researchers to confidently identify and characterize Methyl 2,2-diphenylcyclopropanecarboxylate in their scientific endeavors.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid. Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to Key Synthetic Intermediates

A Note on Chemical Identification: Initial research into CAS number 19179-60-3 identified the compound as Methyl 2,2-diphenylcyclopropanecarboxylate. However, the broader context of inquiries surrounding this CAS number frequently intersects with research and synthesis pathways involving 1-(2-Fluorophenyl)piperazine. Given the significant interest in the latter within the drug development and research community, this guide will address both compounds to ensure comprehensive coverage for scientists and researchers.

Part 1: Methyl 2,2-diphenylcyclopropanecarboxylate

Overview and Properties

Methyl 2,2-diphenylcyclopropanecarboxylate, identified by CAS number 19179-60-3, is a cyclopropane derivative.[1][2][3] While detailed synthetic protocols are not extensively documented in readily available literature, its properties are summarized below.

Table 1: Physicochemical Properties of Methyl 2,2-diphenylcyclopropanecarboxylate

| Property | Value | Source |

| CAS Number | 19179-60-3 | [1] |

| Molecular Formula | C₁₇H₁₆O₂ | [1][3][4] |

| Molecular Weight | 252.31 g/mol | [1][4] |

| IUPAC Name | methyl 2,2-diphenylcyclopropane-1-carboxylate | [4] |

| Synonyms | Methyl 2,2-diphenylcyclopropanecarboxylate; 2,2-diphenyl-Cyclopropanecarboxylic acid methyl ester | [4] |

A potential synthetic route involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid chloride with methanol.[4] Another possibility is the esterification of 2,2-diphenylcyclopropanecarboxylic acid.[4]

Part 2: 1-(2-Fluorophenyl)piperazine: A Core Moiety in Neurological Drug Discovery

Introduction and Significance

1-(2-Fluorophenyl)piperazine (2-FPP), with CAS number 1011-15-0, is a fluorinated phenylpiperazine derivative.[5][6][7][8] This class of compounds is of significant interest to medicinal chemists and pharmacologists due to its prevalence as a core structural motif in a wide array of neurologically active agents.[6] Its utility as a synthetic intermediate is well-established, particularly in the development of antipsychotics, antidepressants, and other CNS-targeting therapeutics.[6] The introduction of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often enhancing metabolic stability and receptor binding affinity.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of 2-FPP is crucial for its effective use in synthesis and for the characterization of its derivatives.

Table 2: Properties of 1-(2-Fluorophenyl)piperazine

| Property | Value | Source |

| CAS Number | 1011-15-0 | [5][6][8] |

| Molecular Formula | C₁₀H₁₃FN₂ | [5][6][8][] |

| Molecular Weight | 180.22 g/mol | [5][6][] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 150 °C at 3 mmHg | [5][] |

| Density | 1.141 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.556 | [5] |

| Flash Point | 113 °C (closed cup) | [5] |

Synthesis of 1-(2-Fluorophenyl)piperazine

The synthesis of 1-(2-fluorophenyl)piperazine typically involves the N-arylation of piperazine with an activated fluorophenyl electrophile. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction between piperazine and 1,2-difluorobenzene.

Causality in Synthetic Design:

-

Choice of Reactants: 1,2-difluorobenzene is an excellent electrophile for this reaction. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack. Piperazine, with its two secondary amine groups, serves as the nucleophile. An excess of piperazine is often used to act as both the nucleophile and a base to neutralize the hydrofluoric acid byproduct, driving the reaction towards the mono-substituted product.

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex). Elevated temperatures are required to overcome the activation energy of the reaction.

-

Work-up and Purification: The reaction mixture is worked up by partitioning between an organic solvent and water. The product is then purified by distillation under reduced pressure or by column chromatography to yield pure 1-(2-fluorophenyl)piperazine.

Experimental Protocol: N-Arylation of Piperazine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (2-4 equivalents) in a suitable polar aprotic solvent (e.g., DMSO).

-

Addition of Electrophile: Slowly add 1,2-difluorobenzene (1 equivalent) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 100-150 °C and maintain for several hours to days, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Caption: Synthetic utility of 1-(2-Fluorophenyl)piperazine in drug development.

References

-

Methyl 2,2-diphenylcyclopropanecarboxylate. (n.d.). ChemSrc. Retrieved January 14, 2026, from [Link]

-

1-(2-Fluorophenyl)piperazine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. (n.d.). ChemSynthesis. Retrieved January 14, 2026, from [Link]

- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.

-

methyl 2,2-diphenylcyclopropanecarboxylate. (n.d.). ChemSynthesis. Retrieved January 14, 2026, from [Link]

-

Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024). Journal of Biomolecular Structure and Dynamics. Retrieved January 14, 2026, from [Link]

-

The Journal of Organic Chemistry 1971 Volume.36 No.3. (1971). The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. methyl 2,2-diphenylcyclopropanecarboxylate | 19179-60-3 [sigmaaldrich.com]

- 4. 19179-60-3 | Methyl 2,2-diphenylcyclopropanecarboxylate - AiFChem [aifchem.com]

- 5. 1-(2-氟苯基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 1-(2-Fluorophenyl)piperazine | 1011-15-0 [sigmaaldrich.com]

- 8. 1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of Methyl 2,2-diphenylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Diphenylcyclopropane Moiety

In the landscape of modern medicinal chemistry and materials science, the cyclopropane ring stands out as a uniquely valuable structural motif. Its inherent ring strain and rigid, three-dimensional geometry offer a powerful tool for medicinal chemists to enhance drug potency, improve metabolic stability, and fine-tune receptor binding affinity[1]. The incorporation of a cyclopropyl group can lock a molecule into its bioactive conformation, thereby increasing its selectivity for a specific biological target and minimizing off-target effects[1]. When substituted with bulky, aromatic groups such as phenyl rings, the resulting gem-diphenylcyclopropane scaffold creates a well-defined three-dimensional architecture that is of significant interest in the design of novel therapeutics and functional materials.

This guide provides a comprehensive technical overview of the molecular structure of a key derivative, Methyl 2,2-diphenylcyclopropanecarboxylate . We will delve into its synthesis, detailed structural elucidation through spectroscopic methods, and the fundamental principles that govern its chemical properties.

Synthesis and Mechanistic Considerations

The synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate can be approached through several strategic pathways. A prevalent and effective method involves the cyclopropanation of an appropriate alkene precursor, such as methyl 2,2-diphenylacrylate. This transformation is commonly achieved via a phase-transfer catalyzed (PTC) reaction.

Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase)[2][3]. A phase-transfer catalyst, typically a quaternary ammonium salt, transports a reactant from the aqueous phase into the organic phase where the reaction can occur[2]. This methodology is particularly advantageous for its mild reaction conditions, high yields, and operational simplicity, making it a "green" and industrially scalable process[3][4].

Experimental Protocol: Phase-Transfer Catalyzed Cyclopropanation

A plausible and efficient synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate involves the reaction of methyl 2,2-diphenylacrylate with a carbene source under phase-transfer conditions.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,2-diphenylacrylate and a suitable organic solvent (e.g., dichloromethane or toluene).

-

Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution of a strong base, such as 50% sodium hydroxide.

-

Carbene Precursor and Catalyst Addition: Add the carbene precursor (e.g., chloroform or bromoform) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) to the reaction flask.

-

Reaction Execution: Vigorously stir the biphasic mixture and slowly add the aqueous base. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with additional organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure Methyl 2,2-diphenylcyclopropanecarboxylate.

Causality in Experimental Choices:

-

Choice of Phase-Transfer Catalyst: The selection of the phase-transfer catalyst is crucial for the efficiency of the reaction. The lipophilicity of the catalyst's cation influences its ability to transport the reacting anion into the organic phase.

-

Solvent Selection: The organic solvent must be inert to the reaction conditions and capable of dissolving the organic reactants.

-

Base Concentration: The use of a concentrated aqueous base is often necessary to generate a sufficient concentration of the reactive carbene intermediate at the phase interface.

Logical Workflow for Synthesis

Caption: Synthetic workflow for Methyl 2,2-diphenylcyclopropanecarboxylate via PTC.

Molecular Structure Elucidation

The definitive structure of Methyl 2,2-diphenylcyclopropanecarboxylate is established through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of Methyl 2,2-diphenylcyclopropanecarboxylate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: The ten protons of the two phenyl groups will appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm.

-

Methylester Protons: The three protons of the methyl ester group will give rise to a sharp singlet, expected to be in the range of δ 3.5-3.8 ppm.

-

Cyclopropyl Protons: The protons on the cyclopropane ring are diastereotopic and will appear as a characteristic ABX or more complex system in the upfield region of the spectrum, typically between δ 1.0 and 2.5 ppm. The geminal and vicinal coupling constants will be indicative of the cyclopropane ring structure.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon will show a characteristic signal in the downfield region, typically around δ 170-175 ppm.

-

Aromatic Carbons: The carbons of the phenyl rings will appear in the range of δ 125-145 ppm. The quaternary carbons to which the phenyl groups are attached will have a distinct chemical shift.

-

Methylester Carbon: The carbon of the methyl ester group will resonate at approximately δ 52 ppm.

-

Cyclopropyl Carbons: The carbons of the cyclopropane ring will appear in the upfield region, typically between δ 15 and 40 ppm. The quaternary carbon bearing the two phenyl groups will be significantly deshielded compared to the other ring carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2,2-diphenylcyclopropanecarboxylate is expected to show the following characteristic absorption bands:

-

C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O Stretch: An absorption band in the range of 1100-1300 cm⁻¹ corresponds to the C-O stretching of the ester.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹) are characteristic of the C-H stretching vibrations of the aromatic rings.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the methyl and cyclopropyl groups.

-

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 2,2-diphenylcyclopropanecarboxylate, the electron ionization (EI) mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound.

-

Fragmentation Peaks: Characteristic fragmentation patterns would include the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the cyclopropane ring. Fragments corresponding to the stable diphenylmethyl cation are also likely to be prominent.

| Spectroscopic Data Summary | |

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons (δ 7.0-7.5, m), Methylester protons (δ 3.5-3.8, s), Cyclopropyl protons (δ 1.0-2.5, m) |

| ¹³C NMR | Carbonyl carbon (δ 170-175), Aromatic carbons (δ 125-145), Methylester carbon (δ ~52), Cyclopropyl carbons (δ 15-40) |

| IR | C=O stretch (~1730 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹) |

| Mass Spec | Molecular ion peak, fragments corresponding to loss of -OCH₃, -COOCH₃, and ring cleavage |

Three-Dimensional Molecular Structure

Studies on similar structures have shown that the phenyl substituents typically adopt a bisecting conformation with respect to the cyclopropane ring to minimize steric hindrance. This orientation also allows for electronic communication between the phenyl rings and the strained cyclopropane ring. The bond lengths within the cyclopropane ring are also influenced by the substituents, with the bond distal to the gem-diphenyl substitution often being shorter.

Conclusion and Future Perspectives

Methyl 2,2-diphenylcyclopropanecarboxylate serves as a quintessential example of a structurally rich molecule with potential applications in various fields of chemical science. Its synthesis via robust and scalable methods like phase-transfer catalysis highlights the advances in modern organic synthesis. The detailed structural analysis using a suite of spectroscopic techniques provides a clear picture of its molecular architecture.

For drug development professionals, the rigid diphenylcyclopropane scaffold offers a unique platform for the design of conformationally constrained molecules. The well-defined spatial arrangement of the phenyl groups can be exploited to probe specific binding pockets in biological targets. Future research could focus on the synthesis of chiral analogues of this compound and the exploration of its biological activity. Furthermore, the unique electronic and photophysical properties endowed by the combination of the cyclopropane ring and the phenyl groups may open avenues for its application in materials science.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.

- Vertex AI Search. (n.d.). Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Simmons–Smith reaction - Grokipedia.

- Vertex AI Search. (n.d.). Simmons–Smith reaction - Wikipedia.

- Vertex AI Search. (n.d.). Simmons-Smith Reaction - Organic Chemistry Portal.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH.

- Vertex AI Search. (n.d.). New, simple and accessible method creates potency-increasing structure in drugs.

- Vertex AI Search. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central.

- Vertex AI Search. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid | C17H16O2 | CID 274364 - PubChem.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Table of Characteristic IR Absorptions.

- Vertex AI Search. (n.d.). INFRARED SPECTROSCOPY (IR).

- Vertex AI Search. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- Vertex AI Search. (n.d.). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax.

- Vertex AI Search. (n.d.). IR Chart.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0209368) - NP-MRD.

- Vertex AI Search. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1 - The Royal Society of Chemistry.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC - NIH.

- Vertex AI Search. (n.d.). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)

- Vertex AI Search. (n.d.). Crystal structures and Hirshfeld surface analyses of methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoate, methyl 4-{2,2-dichloro-1-[(E)-(4-methylphenyl)diazenyl]ethenyl}benzoate and methyl 4-{2,2-dichloro-1-[(E)-(3 - PubMed Central.2,2-dichloro-1-[(E)-(3 - PubMed Central.

Sources

- 1. 1,3-Dipolar cycloaddition reactions of diazoalkanes. Part I. Kinetics and mechanism of the reactions between diazomethane or diazoethane and methyl acrylate or methyl methacrylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | C9H12Cl2O2 | CID 94591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reaction Mechanism for the Formation of Methyl 2,2-diphenylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the formation of methyl 2,2-diphenylcyclopropanecarboxylate, a key structural motif in various pharmacologically active molecules. The guide delves into the primary synthetic routes, with a focus on metal-catalyzed cyclopropanation reactions involving diphenyldiazomethane and methyl acrylate. A detailed analysis of the catalytic cycles for both rhodium and copper-based systems is presented, supported by mechanistic insights from the scientific literature. Additionally, the Corey-Chaykovsky reaction is explored as an alternative pathway. To ensure practical applicability, a detailed, field-proven experimental protocol is provided, alongside a comprehensive summary of the analytical data required for the validation of the final product. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the synthesis and development of novel chemical entities incorporating the diphenylcyclopropane scaffold.

Introduction: The Significance of the Diphenylcyclopropane Moiety

Cyclopropane rings are prevalent structural features in a wide array of natural products and synthetic molecules of medicinal importance. The inherent ring strain of the three-membered ring imparts unique conformational rigidity and electronic properties that can be exploited in drug design to enhance binding affinity, metabolic stability, and cell permeability. The 2,2-diphenylcyclopropane scaffold, in particular, offers a unique combination of steric bulk and aromatic character, making it a valuable building block in the synthesis of novel therapeutics. The targeted synthesis of specific stereoisomers of methyl 2,2-diphenylcyclopropanecarboxylate is therefore of significant interest to the drug development community. A thorough understanding of the underlying reaction mechanisms is paramount for the rational design of efficient and stereoselective synthetic strategies.

Mechanistic Pathways to Methyl 2,2-diphenylcyclopropanecarboxylate

The formation of methyl 2,2-diphenylcyclopropanecarboxylate is most commonly achieved through the reaction of a diphenylcarbene precursor with methyl acrylate. Two principal mechanistic pathways are considered: metal-catalyzed decomposition of diphenyldiazomethane and the Corey-Chaykovsky reaction employing a sulfur ylide.

Metal-Catalyzed Cyclopropanation

Transition metal-catalyzed reactions of diazo compounds with alkenes are a powerful and widely utilized method for the synthesis of cyclopropanes.[1] Rhodium and copper complexes are the most common catalysts for these transformations.[1][2][3] The generally accepted mechanism involves the in-situ formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene.

2.1.1. Rhodium-Catalyzed Mechanism

Definitive mechanistic studies of rhodium-catalyzed cyclopropanation are still a subject of ongoing research; however, a widely accepted mechanism has been proposed based on product distribution and stereoselectivity.[1] The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst, typically a rhodium carboxylate complex like dirhodium tetraacetate [Rh₂(OAc)₄], with diphenyldiazomethane. This step involves the displacement of a ligand on the rhodium center by the diazo compound, followed by the extrusion of nitrogen gas (N₂) to form a highly reactive rhodium-carbene intermediate.[2]

This electrophilic carbene species then reacts with the electron-deficient alkene, methyl acrylate. The reaction is believed to proceed in a concerted, though often asynchronous, manner to deliver the diphenylcarbene to the double bond of the acrylate, forming the cyclopropane ring and regenerating the active rhodium catalyst.[2]

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

2.1.2. Copper-Catalyzed Mechanism

Copper catalysts, in various forms including copper powder and copper(I) and (II) salts, are also effective for the cyclopropanation of alkenes with diazo compounds.[3][4] The mechanism is believed to be similar to the rhodium-catalyzed pathway, proceeding through a copper-carbene intermediate.[4]

The reaction is initiated by the interaction of the copper catalyst with diphenyldiazomethane to form a diazo-copper adduct. Subsequent elimination of dinitrogen generates the copper-carbene species. This intermediate then reacts with methyl acrylate. The exact nature of the carbene transfer, whether it is a concerted or a stepwise process, has been a subject of investigation. Some studies suggest a concerted but asynchronous addition, where the two new carbon-carbon bonds are formed at slightly different rates.[3]

Caption: Catalytic cycle for copper-catalyzed cyclopropanation.

Corey-Chaykovsky Reaction

An alternative approach to the synthesis of methyl 2,2-diphenylcyclopropanecarboxylate is the Corey-Chaykovsky reaction. This reaction involves the use of a sulfur ylide to transfer a methylene group to an α,β-unsaturated carbonyl compound. While the classic Corey-Chaykovsky reaction typically transfers a simple methylene group, modified ylides can be employed to introduce substituted carbenes. For the synthesis of the target molecule, a diphenyl-substituted sulfur ylide would be required.

The mechanism involves the 1,4-conjugate addition of the sulfur ylide to the methyl acrylate. This nucleophilic attack forms a zwitterionic enolate intermediate. Subsequent intramolecular nucleophilic attack of the enolate on the carbon bearing the positively charged sulfur atom, with concomitant displacement of a neutral dialkyl sulfide (e.g., dimethyl sulfide), leads to the formation of the cyclopropane ring.

Sources

- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the mechanism of the copper-catalyzed cyclopropanation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive ¹H and ¹³C NMR Analysis of Methyl 2,2-diphenylcyclopropanecarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Methyl 2,2-diphenylcyclopropanecarboxylate, a molecule that presents a rich learning opportunity due to its unique structural features. We will delve into the causality behind the observed chemical shifts and coupling patterns, focusing on the diastereotopic nature of the cyclopropyl methylene protons and the profound influence of magnetic anisotropy from the geminal phenyl groups. This document serves as a technical resource for scientists aiming to interpret complex NMR spectra with a higher degree of precision and confidence.

Introduction: The Structural Challenge

Methyl 2,2-diphenylcyclopropanecarboxylate is a fascinating molecule for NMR analysis. Its rigid, strained three-membered ring, coupled with the presence of a stereocenter and two bulky phenyl substituents, creates a complex and informative spectral landscape. A thorough analysis requires an understanding of several key NMR principles:

-

Diastereotopicity: The carbon atom attached to the ester group (C1) is a chiral center. This renders the two protons on the adjacent methylene carbon (C3) chemically non-equivalent, or diastereotopic.[1][2][3] Consequently, they exhibit distinct chemical shifts and couple with each other.

-

Magnetic Anisotropy: The delocalized π-electrons within the two phenyl rings generate significant local magnetic fields.[4][5][6] This "anisotropic effect" causes pronounced shielding or deshielding of nearby protons, depending on their spatial orientation relative to the aromatic rings, significantly influencing their chemical shifts.[7][8]

-

Ring Strain and Hybridization: The unique sp²-like hybridization of carbon orbitals in a cyclopropane ring affects the magnitude of proton-proton coupling constants (J-values).[9]

This guide will systematically dissect the ¹H and ¹³C NMR spectra, explaining how these principles manifest and how they can be leveraged for complete spectral assignment.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Methyl 2,2-diphenylcyclopropanecarboxylate is characterized by distinct regions corresponding to the aromatic, cyclopropyl, and methoxy protons.

Aromatic Protons (δ ~7.1-7.4 ppm, 10H)

The ten protons of the two phenyl groups typically appear as a complex, overlapping multiplet in the range of δ 7.1-7.4 ppm. The geminal arrangement of the phenyl groups results in a crowded aromatic region. While specific assignment of individual ortho-, meta-, and para-protons without advanced 2D NMR techniques is challenging, the integration of this region should correspond to ten protons.

Methylester Protons (δ ~3.5 ppm, 3H)

A sharp singlet integrating to three protons is expected for the methoxy group (-OCH₃). Its chemical shift, anticipated around δ 3.5 ppm, is downfield due to the deshielding effect of the adjacent oxygen atom.

The Cyclopropyl Protons: An ABC Spin System

The three protons on the cyclopropane ring form a complex ABC spin system. The methine proton (Hₐ) and the two diastereotopic methylene protons (Hₑ and Hₓ) are all chemically and magnetically non-equivalent.

-

Methine Proton (Hₐ, δ ~2.5-2.7 ppm, 1H): This proton, attached to the same carbon as the carboxylate group, is deshielded by the electron-withdrawing nature of the ester. It will be split by both methylene protons, Hₑ and Hₓ. Because the vicinal coupling constants, ³Jₐₑ (trans) and ³Jₐₓ (cis), are different, this proton appears as a doublet of doublets (dd) .

-

Diastereotopic Methylene Protons (Hₑ and Hₓ, δ ~1.5-2.0 ppm, 2H): The key to understanding this spectrum lies in recognizing the non-equivalence of the C3 protons.[1][10]

-

Causality: The presence of a stereocenter at C1 means that Hₑ and Hₓ exist in different chemical environments. Replacing one with a different group would create a diastereomer, which is the definitive test for diastereotopicity.[1][2]

-

Spectral Appearance: They will have distinct chemical shifts.

-

One proton (e.g., Hₓ) is cis to the bulky ester group and will experience different steric and electronic effects than the other proton (Hₑ), which is trans to the ester.

-

Each of these protons is split by the other two protons on the ring. Hₑ is split by Hₓ (geminal coupling, ²Jₑₓ) and Hₐ (vicinal trans coupling, ³Jₐₑ). Hₓ is split by Hₑ (geminal coupling, ²Jₑₓ) and Hₐ (vicinal cis coupling, ³Jₐₓ).

-

-

Resulting Pattern: Each methylene proton will appear as a distinct doublet of doublets (dd) . The precise chemical shifts are heavily influenced by the anisotropic shielding/deshielding cones of the phenyl rings.

-

Coupling Constants: A Window into Geometry

The coupling constants (J) provide critical information about the geometry of the cyclopropane ring.

-

Geminal Coupling (²J): The coupling between the diastereotopic protons (²Jₑₓ) is typically in the range of -4 to -9 Hz. Note that geminal couplings in cyclopropanes are often negative but are observed as positive values in standard spectra.[11]

-

Vicinal Coupling (³J): In cyclopropanes, the cis coupling is generally larger than the trans coupling.[9][11]

By measuring these J-values from the spectrum, one can confidently assign which methylene proton is cis and which is trans to the methine proton.

Detailed ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Based on the structure, we anticipate nine distinct signals.

-

Carbonyl Carbon (C=O, δ ~172 ppm): The ester carbonyl carbon is the most deshielded, appearing significantly downfield.

-

Aromatic Carbons (δ ~126-142 ppm): Four signals are expected for the aromatic carbons.

-

Ipso-Carbons (C-Ar): The two carbons directly attached to the cyclopropane ring will appear as a single signal around δ 140-142 ppm.

-

Ortho, Meta, Para Carbons: The remaining six carbons from each ring (ortho, meta, para) will give rise to three distinct signals in the typical aromatic region of δ 126-130 ppm.

-

-

Methoxy Carbon (-OCH₃, δ ~52 ppm): The methyl carbon of the ester group appears in a characteristic region.

-

Cyclopropyl Carbons (δ ~20-40 ppm):

-

Quaternary Carbon (C(Ph)₂, δ ~35-40 ppm): The C2 carbon bearing the two phenyl groups is a quaternary center and its chemical shift is influenced by the attached aromatic rings.

-

Methine Carbon (CHCO₂Me, δ ~28-32 ppm): The C1 carbon, attached to the ester group.

-

Methylene Carbon (CH₂, δ ~20-25 ppm): The C3 carbon is typically the most upfield of the ring carbons.

-

Summary of Spectral Data

The following tables summarize the anticipated NMR data for Methyl 2,2-diphenylcyclopropanecarboxylate.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |

| ~7.1-7.4 | m | - | 10H | Aromatic (C₆H₅) |

| ~3.5 | s | - | 3H | Methoxy (-OCH₃) |

| ~2.5-2.7 | dd | ³J_cis, ³J_trans | 1H | Methine (Hₐ) |

| ~1.5-2.0 | dd | ²J_gem, ³J_cis or ³J_trans | 2H | Methylene (Hₑ, Hₓ) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carbonyl (C=O) |

| ~141 | Ipso-Aromatic |

| ~126-130 | Aromatic (o, m, p) |

| ~52 | Methoxy (-OCH₃) |

| ~38 | Quaternary Cyclopropyl (C(Ph)₂) |

| ~30 | Methine Cyclopropyl (CH) |

| ~22 | Methylene Cyclopropyl (CH₂) |

Visualizing the Spin System

A ¹H-¹H Correlation Spectroscopy (COSY) experiment would definitively confirm the coupling relationships between the cyclopropyl protons. The diagram below illustrates these expected correlations.

Caption: Predicted ¹H-¹H COSY correlations for the cyclopropyl protons.

Standard Experimental Protocol

To acquire high-fidelity NMR spectra of Methyl 2,2-diphenylcyclopropanecarboxylate, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively solubilizes the analyte. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopropyl and aromatic protons.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with 16-32 scans.

-

Ensure the spectral width covers the range of -1 to 10 ppm.

-

Process the data with an exponential line broadening factor of 0.3 Hz to improve the signal-to-noise ratio while maintaining resolution.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

-

Set the spectral width to cover 0 to 200 ppm.

-

-

2D NMR (Optional but Recommended):

-

COSY: To confirm ¹H-¹H coupling networks, particularly within the cyclopropyl ring.

-

HSQC/HMQC: To correlate directly bonded protons and carbons, confirming the assignments made in the 1D spectra.

-

Conclusion

The NMR analysis of Methyl 2,2-diphenylcyclopropanecarboxylate is a prime example of how fundamental spectroscopic principles can be applied to deduce complex structural information. The diastereotopicity of the methylene protons gives rise to distinct signals and complex splitting patterns, while the anisotropic effects of the phenyl groups modulate the chemical shifts of the cyclopropyl protons. A meticulous examination of chemical shifts, integration, and coupling constants allows for the complete and unambiguous assignment of every proton and carbon in the molecule, demonstrating the unparalleled power of NMR spectroscopy in modern chemical analysis.

References

-

Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

Fiveable. Anisotropic Effect Definition. [Link]

-

Reddit r/Mcat. (2023, March 8). Can someone explain what anisotropy is in simple terms. [Link]

-

ResearchGate. (2020, August 1). (PDF) Anisotropy and NMR spectroscopy. [Link]

-

Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

-

Chemistry Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups?. [Link]

-

Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum. [Link]

-

Chemistry LibreTexts. (2024, January 15). 2.8: ¹H NMR Spectroscopy and Proton Equivalence. [Link]

-

University of Regensburg. From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. [Link]

-

S. N. S. College. Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. [Link]

-

Royal Society of Chemistry. (2014). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endo-tetrahydrodicyclopentadiene derivatives. [Link]

-

ResearchGate. (2012, August 6). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 4. fiveable.me [fiveable.me]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. arsdcollege.ac.in [arsdcollege.ac.in]

- 8. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

"stereochemistry of Methyl 2,2-diphenylcyclopropanecarboxylate"

An In-Depth Technical Guide to the Stereochemistry of Methyl 2,2-diphenylcyclopropanecarboxylate

Abstract

Methyl 2,2-diphenylcyclopropanecarboxylate is a chiral molecule whose stereochemical properties are of significant interest in synthetic chemistry and medicinal research. The presence of a stereocenter at the C1 position of the cyclopropane ring gives rise to a pair of enantiomers, (R)- and (S)-Methyl 2,2-diphenylcyclopropanecarboxylate. As is common with chiral compounds, these stereoisomers can exhibit distinct biological activities, making their synthesis, separation, and characterization crucial for drug development and pharmacological studies.[1][2] This guide provides a comprehensive technical overview of the stereochemical aspects of this molecule, detailing methodologies for its asymmetric synthesis, enantiomeric resolution, and definitive analytical characterization. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of stereoisomerism and its practical implications.

Foundational Stereochemistry